molecular formula C7H11BrO3 B182635 Ethyl 5-bromo-4-oxopentanoate CAS No. 14594-25-3

Ethyl 5-bromo-4-oxopentanoate

Cat. No.: B182635
CAS No.: 14594-25-3
M. Wt: 223.06 g/mol
InChI Key: HZTCCISWRZQSRU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-oxopentanoate is an organic compound with the molecular formula C7H11BrO3 and a molecular weight of 223.07 g/mol . It is a colorless to yellow sticky oil or semi-solid at room temperature . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-oxopentanoate can be synthesized through the bromination of ethyl 4-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 4-hydroxypentanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: It can be oxidized to ethyl 5-bromo-4-oxopentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Ethyl 5-azido-4-oxopentanoate, ethyl 5-thiocyanato-4-oxopentanoate.

    Reduction: Ethyl 4-hydroxypentanoate.

    Oxidation: Ethyl 5-bromo-4-oxopentanoic acid.

Scientific Research Applications

Ethyl 5-bromo-4-oxopentanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-oxopentanoate depends on its specific application

Comparison with Similar Compounds

Ethyl 5-bromo-4-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 4-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 5-chloro-4-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity in chemical reactions.

    Ethyl 5-iodo-4-oxopentanoate: Contains an iodine atom, which is more reactive than bromine, leading to faster reaction rates in substitution reactions.

The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

ethyl 5-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTCCISWRZQSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262168
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-25-3
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14594-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-bromo-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (22 g, 7.2 mL, 138.8 mmol) was added to a solution of ethyllevulinate (20 g, 138.8 mmol) in 250 mL EtOH at room temperature under a flow of N2 for a period of 0.5 h. After the addition was complete, the reaction mixture was stirred at room temperature for another 0.5 h, and then refluxed for 1.5 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was taken into ether, washed with saturated aqueous NaHCO3 (3×50 mL), water, brine, dried (MgSO4) and concentrated to give 20.3 g of K-13 as a dark brown oil. This was used without purification for next step. 1H NMR.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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